Cas no 2246-42-6 (2-methoxynaphthalen-1-amine)

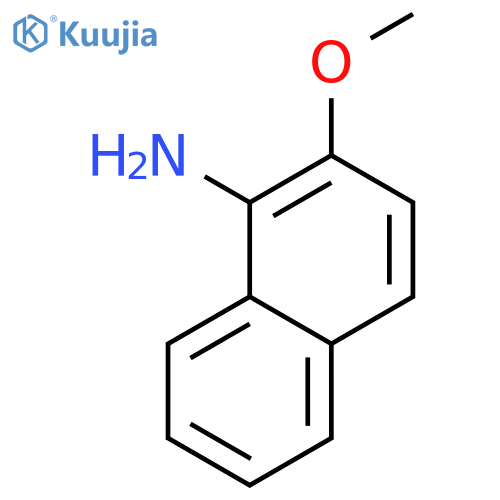

2-methoxynaphthalen-1-amine structure

商品名:2-methoxynaphthalen-1-amine

2-methoxynaphthalen-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenamine,2-methoxy-

- 2-Methoxynaphthalen-1-amine

- 2-Methoxy-1-naphthalenamine

- 2-methoxynaphthalen-1-yl-amine

- MFCD14534801

- CS-0237387

- 1-amino-2-methoxynaphthalene

- CAA24642

- 1-Naphthalenamine, 2-methoxy-

- SCHEMBL1805110

- 2-methoxy-1-naphthalenylamine

- EN300-1829701

- 2-Methoxy-1-naphthalenamine #

- BS-51597

- E80262

- 2246-42-6

- DTXSID80176994

- QJZ53XH2GC

- EINECS 218-835-6

- NS00027192

- 1-Amino-2-methoxynaphthalin

- 2-methoxynaphthylamine

- 2-methoxynaphthalen-1-amine

-

- インチ: InChI=1S/C11H11NO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,12H2,1H3

- InChIKey: FAOJNWOJCPKVTM-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC2C(=CC=CC=2)C=1N

計算された属性

- せいみつぶんしりょう: 173.08413

- どういたいしつりょう: 173.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 35.2A^2

じっけんとくせい

- 密度みつど: 1.156

- ふってん: 327.4°Cat760mmHg

- フラッシュポイント: 166.1°C

- 屈折率: 1.655

- PSA: 35.25

2-methoxynaphthalen-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM236518-10g |

2-Methoxynaphthalen-1-amine |

2246-42-6 | 97% | 10g |

$468 | 2024-07-28 | |

| Alichem | A219000075-250mg |

1-Amino-2-methoxynaphthalene |

2246-42-6 | 98% | 250mg |

$659.60 | 2023-09-02 | |

| Enamine | EN300-1829701-1.0g |

2-methoxynaphthalen-1-amine |

2246-42-6 | 95% | 1g |

$914.0 | 2023-06-02 | |

| Alichem | A219000075-500mg |

1-Amino-2-methoxynaphthalene |

2246-42-6 | 98% | 500mg |

$1019.20 | 2023-09-02 | |

| Enamine | EN300-1829701-0.25g |

2-methoxynaphthalen-1-amine |

2246-42-6 | 95% | 0.25g |

$452.0 | 2023-09-19 | |

| Enamine | EN300-1829701-0.5g |

2-methoxynaphthalen-1-amine |

2246-42-6 | 95% | 0.5g |

$713.0 | 2023-09-19 | |

| Enamine | EN300-1829701-2.5g |

2-methoxynaphthalen-1-amine |

2246-42-6 | 95% | 2.5g |

$1791.0 | 2023-09-19 | |

| Aaron | AR007P5M-1g |

1-Naphthalenamine,2-methoxy- |

2246-42-6 | 96% | 1g |

$49.00 | 2025-02-12 | |

| Aaron | AR007P5M-250mg |

1-Naphthalenamine,2-methoxy- |

2246-42-6 | 96% | 250mg |

$18.00 | 2025-02-12 | |

| Aaron | AR007P5M-10g |

1-Naphthalenamine,2-methoxy- |

2246-42-6 | 96% | 10g |

$335.00 | 2023-12-14 |

2-methoxynaphthalen-1-amine 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2246-42-6 (2-methoxynaphthalen-1-amine) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2246-42-6)2-methoxynaphthalen-1-amine

清らかである:99%

はかる:5g

価格 ($):156